molecular formula C9H10O B140295 4'-Methylacetophenone CAS No. 122-00-9

4'-Methylacetophenone

Cat. No. B140295
CAS RN: 122-00-9
M. Wt: 134.17 g/mol
InChI Key: GNKZMNRKLCTJAY-UHFFFAOYSA-N
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Description

4'-Methylacetophenone is a chemical compound that is part of the acetophenone family. It is a methylated form of acetophenone where the methyl group is attached to the para position of the benzene ring. This compound is used in various chemical reactions and as an intermediate in the synthesis of other chemical compounds.

Synthesis Analysis

Several methods have been reported for the synthesis of compounds related to 4'-methylacetophenone. For instance, the synthesis of 4-(3-methyl-2-butenoxy)isonitrosoacetophenone, a stress metabolite induced by gamma-irradiation in Citrus, has been reported, indicating the potential for creating derivatives of acetophenone through stress responses in plants . Another study describes the Mannich reaction of 4-methylacetophenone with aromatic aldehydes and aromatic amines, yielding a series of Mannich bases with high yields, demonstrating the reactivity of 4-methylacetophenone in condensation reactions . Additionally, the synthesis of 3-amino-4-methylacetophenone from 4-methylacetophenone via nitrating has been found suitable for industrial production due to its simplicity and high yield .

Molecular Structure Analysis

The molecular structure of acetophenone derivatives has been extensively studied. For example, polymorphism in 4'-hydroxyacetophenone was investigated using molecular dynamics simulations, which are sensitive to the atomic point charge selection method and the flexibility of the molecular model . This indicates that the molecular structure of acetophenone derivatives can exhibit different polymorphic forms, which can be analyzed through computational methods.

Chemical Reactions Analysis

4'-Methylacetophenone can undergo various chemical reactions. The Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone has been studied using solid acids, which is an important step in synthesizing drug intermediates like Vioxx . Moreover, the Mannich reaction has been utilized to synthesize mono- and disubstituted derivatives of 4-hydroxyacetophenone, showcasing the versatility of acetophenone derivatives in organic synthesis . The ring-opening reaction of itaconic anhydride with 3-aminoacetophenone to synthesize 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid further exemplifies the reactivity of acetophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-methylacetophenone derivatives can be characterized using various analytical techniques. For instance, the synthesis of 4-chloro-2-hydroxyacetophenone from 3-aminophenol involves acetylation and methylation steps, and the product exhibits specific physical properties that can be analyzed through techniques like Fries rearrangement . Similarly, the synthesis of 4-(2',4'-difluorophenyl)acetophenone from 2',4'-difluorophenylboronic acid and 4-bromoacetophenone via the Suzuki cross-coupling reaction yields a product with high purity, as evidenced by its high yield and characterization through IR, 1H NMR, and X-ray diffractometry . Lastly, the cyclization of 2-hydroxyacetophenone hydrazones to form benzoxazinones and their subsequent conversion to 4-alkoxy-4-methyl-1,3-benzoxazinones and 4-fluoromethyl-4-methoxy-1,3-benzoxazinones demonstrates the diverse chemical properties that can be achieved through synthetic transformations .

Scientific Research Applications

1. Extraction of Tantalum and Niobium

4'-Methylacetophenone (4-MAcPh) has been utilized in the recovery of tantalum (Ta) and niobium (Nb) through a liquid-liquid extraction process. The study highlighted the efficiency of 4-MAcPh in extracting Ta, particularly in comparison to methyl isobutyl ketone (MIBK), showing increased efficiency by a factor of 1.3. This substance also demonstrated resilience against solubilization in higher concentrations of H2SO4, making it advantageous for use in liquid-liquid extraction technologies like mixer-settlers (Toure, Arrachart, Duhamet, & Pellet-Rostaing, 2018).

2. Synthesis of Mannich Bases

4-Methylacetophenone has been used in the synthesis of Mannich bases, reacting with benzaldehyde, 4-methylbenzaldehyde, and some aromatic amines to produce 1 (4 methylphenyl) 3 aryl 3 arylamino 1 propanones. This reaction, catalyzed by hydrochloric acid, yielded several new compounds with structures confirmed through IR, 1H NMR spectra, and elemental analyses (Yang Da, 2000).

3. Degradation Product Analysis

A study on the degradation of citral under acidic conditions revealed the formation of p-methylacetophenone as a degradation product. This research identified 4-(2-hydroxy-2-propyl)benzaldehyde as a novel degradation product from citral, suggesting that both p-methylacetophenone and 4-(2-hydroxy-2-propyl)benzaldehyde can form via the same radical intermediate (Ueno, Masuda, & Ho, 2004).

4. Antimycobacterial Activities

Research into the antimycobacterial activities of compounds derived from 4-hydroxy-3-methylacetophenone showed promising results against Mycobacterium tuberculosis. Chalcones and pyrazoline derivatives were synthesized and characterized, demonstrating significant antimycobacterial properties (Yar, Siddiqui, & Ali, 2007).

Safety And Hazards

4’-Methylacetophenone is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . Personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

Future Directions

Recent research has focused on the application of acetophenone in the synthesis of heterocyclic compounds . The potentials of methyl internal rotation in toluene derivatives, including 4’-Methylacetophenone, provide fascinating insights into the electronic structure effects of substitution .

properties

IUPAC Name

1-(4-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3
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InChI Key

GNKZMNRKLCTJAY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(C=C1)C(=O)C
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID9044374
Record name p-Methylacetophenone
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS], Solid, low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odour
Record name 4'-Methylacetophenone
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Boiling Point

222.00 to 226.00 °C. @ 756.00 mm Hg
Record name 4'-Methylacetophenone
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Solubility

0.372 mg/mL at 15 °C, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol)
Record name 4'-Methylacetophenone
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Density

0.999-1.010
Record name 4-Methylacetophenone
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Vapor Pressure

0.22 [mmHg]
Record name 4'-Methylacetophenone
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Product Name

4'-Methylacetophenone

CAS RN

122-00-9
Record name p-Methylacetophenone
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Record name p-Methyl acetophenone
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Record name 4'-Methylacetophenone
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Record name Ethanone, 1-(4-methylphenyl)-
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Record name P-METHYL ACETOPHENONE
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Record name 4'-Methylacetophenone
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Melting Point

28 °C
Record name 4'-Methylacetophenone
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Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (89.6 g, 0.67 mol) was added to a solution of toluene (28.5 g, 0.31 mol) in 120 mL of dry carbon disulfide. The mixture was heated to reflux and acetic anhydride (24.5 g, 0.24 mol) was added over one hour. Heating was continued for an additional hour. The solvent was removed by distillation. The reaction mixture was cooled and slowly poured into a well-stirred mixture of ice and hydrochloric acid. The mixture was extracted several times with ether. The combined extracts were washed with water and 10% sodium hydroxide, dried over calcium chloride, filtered, and the solvent was removed. Distillation gave the desired product 1-p-tolyl-ethanone (27.08 g). 1E1 NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 2.50 (s, 3H), 7.32 (d, 2H), 7.85 (d, 2H); ELMS (M+): 134.
Quantity
89.6 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 126.5 g (1 mol) of p-chlorotoluene and 45.1 g (1.1 mol) of acetonitrile (freshly distilled) is added dropwise to a suspension of 13.8 g (2.0 mol) of lithium granules in 350 ml of THF at −50° C. over the course of 2 hours. After a conversion determined by GC (the dark color of the reaction mixture prevents quantification of lithium consumption) of >98% (overall 7.5 h), the reaction mixture is added to 200 g of water, the pH adjusted to 2.0 using 37% HCl and the reaction mixture boiled for two hours under reflux. The organic phase is then separated off and the aqueous phase extracted once more with 100 ml of petroleum ether. The united organic phases are distilled. 132.7 g (0.99 mol) of 4-methylacetophenone (99%, boiling point 88° C./8 Torr) are obtained as a colorless liquid, GC purity >98% a/a, which when left to stand at RT gradually solidifies.
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To an agitated mixture of aluminium chloride (20 g., 0.15 mole) and lithium chloride (3.18 g., 0.075 mole) and dichloroethane (20 ml) at -15° C. was slowly added toluene (4.6 g., 0.05 mole) and acetyl chloride (3.93 g., 0.05 mole) in dichloroethane (10 ml). The reaction mixture was left at -15° C. for one hour then allowed to warm up to room temperature overnight. After working up as described in Example 1, the 4-methylacetophenone obtained (7.17 g.), had a 1H NMR estimated purity of about 95%. 1H NMR showed less than 2% ortho isomers.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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